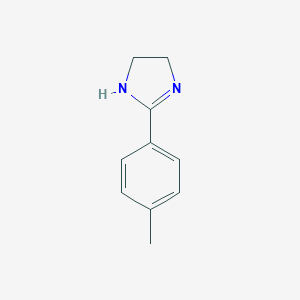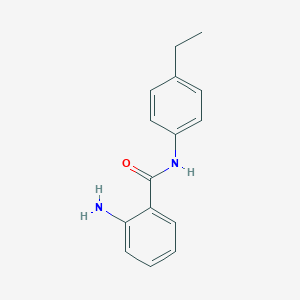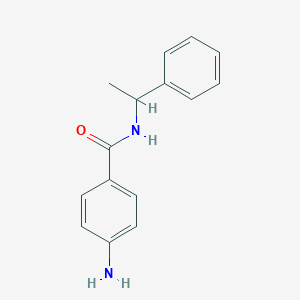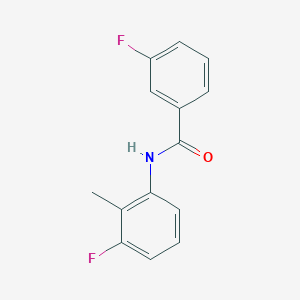
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in the field of scientific research. FFMB is a fluorinated benzamide derivative that has shown promising results in various biological applications.
Aplicaciones Científicas De Investigación
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential in various biological applications. One of the primary applications of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is in the field of cancer research. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide exerts its biological effects by binding to specific targets in cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function. This disruption leads to cell cycle arrest and apoptosis in cancer cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to bind to beta-amyloid, a protein involved in the formation of amyloid-beta plaques in Alzheimer's disease, and prevent its aggregation.
Efectos Bioquímicos Y Fisiológicos
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by disrupting microtubule assembly. In animal models of neurodegenerative diseases, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is its potent biological activity against cancer cells and neurodegenerative diseases. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to have a high selectivity for its targets, which reduces the risk of off-target effects. However, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has limited solubility in water, which can make it difficult to use in certain experiments. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is also a relatively new compound, and more research is needed to fully understand its biological effects and potential applications.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more water-soluble derivatives of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide to improve its usability in experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide and its potential applications in other areas of biology and medicine.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves the reaction of 3-fluoro-2-methylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. This synthesis method is straightforward and has been optimized for high yield and purity.
Propiedades
Número CAS |
697229-73-5 |
|---|---|
Nombre del producto |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
Fórmula molecular |
C14H11F2NO |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
Clave InChI |
OOCQIFMOKOOBIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
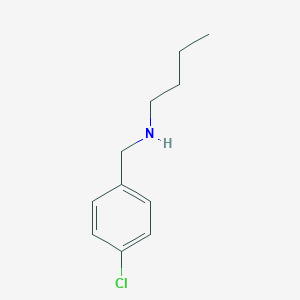
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
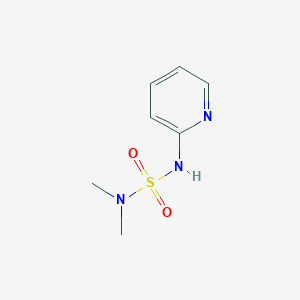
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
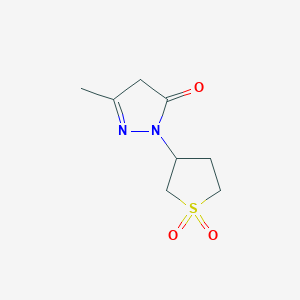
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
